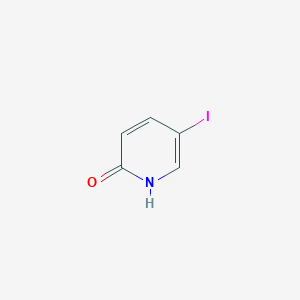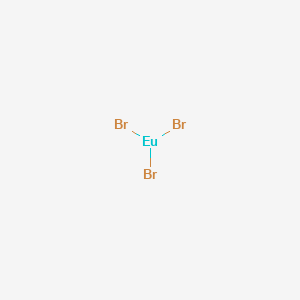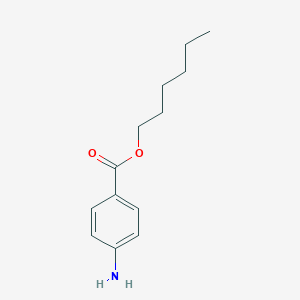
Niobium aluminide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niobium aluminide is an intermetallic compound composed of niobium and aluminum. It is known for its high melting point, excellent oxidation resistance, and low density, making it a promising material for high-temperature structural applications, particularly in the aerospace and automotive industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Niobium aluminide can be synthesized through various methods, including calciothermic reduction and metallurgical preparation. In the calciothermic reduction method, niobium pentoxide (Nb₂O₅) and aluminum powder are blended and reacted with calcium at high temperatures. The resulting this compound powders are then subjected to acid leaching to remove by-products . Another method involves plasma arc melting and vacuum induction melting, where niobium and aluminum are melted together to form the intermetallic compound .
Industrial Production Methods: Industrial production of this compound typically involves high-temperature melting processes. Plasma arc melting and vacuum induction melting are commonly used techniques. These methods ensure the homogeneity and purity of the final product, although significant evaporation of aluminum during the melting process can affect the chemical composition .
Análisis De Reacciones Químicas
Types of Reactions: Niobium aluminide undergoes various chemical reactions, including oxidation, reduction, and thermite reactions. In oxidation reactions, this compound forms a protective oxide layer that enhances its oxidation resistance at high temperatures . Reduction reactions involve the reduction of niobium pentoxide with aluminum to form this compound . Thermite reactions, particularly aluminothermic reactions, are used to produce this compound composites .
Common Reagents and Conditions:
Oxidation: High-temperature exposure to oxygen.
Reduction: Niobium pentoxide and aluminum powder, high-temperature reaction with calcium.
Thermite Reactions: Niobium pentoxide and aluminum, self-propagating high-temperature synthesis.
Major Products Formed:
Oxidation: Niobium oxide.
Reduction: this compound.
Thermite Reactions: this compound and aluminum oxide.
Aplicaciones Científicas De Investigación
Niobium aluminide has a wide range of scientific research applications due to its unique properties:
Chemistry: Used as a high-temperature structural material in chemical reactors and processing equipment.
Medicine: Investigated for use in medical devices and implants.
Mecanismo De Acción
The mechanism by which niobium aluminide exerts its effects is primarily related to its high melting point, oxidation resistance, and mechanical properties. The formation of a protective oxide layer during oxidation reactions enhances its resistance to high-temperature degradation. The intermetallic structure provides high strength and stiffness, making it suitable for demanding structural applications .
Comparación Con Compuestos Similares
Titanium aluminide: Similar high-temperature properties but lower melting point.
Nickel aluminide: Comparable oxidation resistance but higher density.
Tungsten aluminide: Higher melting point but more challenging to produce.
Uniqueness: Niobium aluminide stands out due to its combination of high melting point, low density, and excellent oxidation resistance. These properties make it a superior choice for high-temperature structural applications compared to other aluminide compounds .
Propiedades
InChI |
InChI=1S/5Al.3Nb/q;;;;;3*+5 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEFEKHUTQUKHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Al].[Al].[Al].[Al].[Nb+5].[Nb+5].[Nb+5] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al5Nb3+15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6268 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)




